molecular formula C8H12ClN3 B12989648 3-(2-Chloro-1H-imidazol-5-yl)piperidine

3-(2-Chloro-1H-imidazol-5-yl)piperidine

Cat. No.: B12989648
M. Wt: 185.65 g/mol
InChI Key: GGUOMPQPQNFZIT-UHFFFAOYSA-N
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Description

3-(2-Chloro-1H-imidazol-5-yl)piperidine is a compound that features both an imidazole and a piperidine ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom. The presence of these rings makes the compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and amination, followed by purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-1H-imidazol-5-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

3-(2-Chloro-1H-imidazol-5-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-1H-imidazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of imidazole and piperidine rings makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

3-(2-chloro-1H-imidazol-5-yl)piperidine

InChI

InChI=1S/C8H12ClN3/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12)

InChI Key

GGUOMPQPQNFZIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CN=C(N2)Cl

Origin of Product

United States

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